N-ethyl-5-(4-morpholinyl)-2-nitroaniline
Description
N-Ethyl-5-(4-morpholinyl)-2-nitroaniline is a substituted aniline derivative with a nitro group (-NO₂) at the 2-position, an ethyl group (-C₂H₅) attached to the nitrogen atom, and a 4-morpholinyl moiety at the 5-position. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) contributes electron-donating properties, while the nitro group is strongly electron-withdrawing. This combination of substituents imparts unique chemical reactivity and physical properties, making the compound valuable in pharmaceutical synthesis and materials science .
Key structural features include:
- Nitro group: Enhances electrophilic substitution reactions and stabilizes intermediates.
- Ethyl group: Increases lipophilicity compared to methyl or hydrogen substituents.
- Morpholine: Improves solubility in polar solvents and may facilitate interactions with biological targets.
Potential applications include use as a precursor in drug discovery, particularly for anticancer or antimicrobial agents, due to the nitro group’s role in bioreductive activation .
Properties
IUPAC Name |
N-ethyl-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-13-11-9-10(3-4-12(11)15(16)17)14-5-7-18-8-6-14/h3-4,9,13H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGCRXOXHLIOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity
- Nitro Group Positioning : The 2-nitro group in the target compound facilitates electrophilic substitution at the 4-position, whereas analogs like N-[2-(4-Morpholinyl)ethyl]-4-nitroaniline (nitro at 4-position) exhibit altered regioselectivity .
- Morpholine vs. Methoxy : Replacing morpholine with methoxy (as in N-Ethyl-5-methoxy-2-nitroaniline) reduces hydrogen-bonding capacity and electron-donating effects, impacting solubility and biological target interactions .
- Ethyl vs. Methyl on Nitrogen : The ethyl group enhances lipophilicity compared to methyl (e.g., 5-Methoxy-N-methyl-2-nitroaniline), improving membrane permeability in drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
